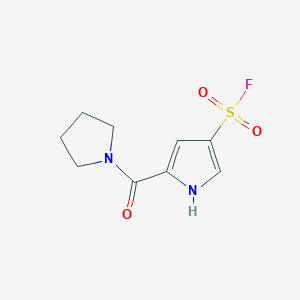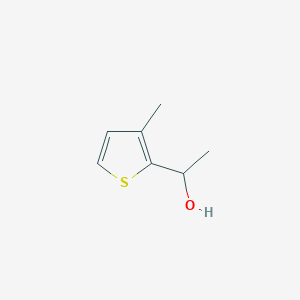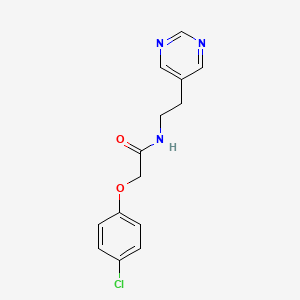![molecular formula C10H14N2O2 B2562560 (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid CAS No. 2163983-46-6](/img/structure/B2562560.png)
(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid, also known as MPP, is a synthetic compound that belongs to the class of pyrazole derivatives. It has been widely used in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the regulation of inflammation. By inhibiting COX-2 activity, (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid reduces the production of inflammatory mediators, leading to a decrease in inflammation.
Biochemical and Physiological Effects
(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has also been extensively studied, and its mechanism of action is well understood. However, (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has some limitations as well. It has poor solubility in water, which can make it difficult to use in some experiments. In addition, (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
For the study of (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid include the development of novel drugs based on its structure and the study of its effects on other diseases.
Méthodes De Synthèse
(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid can be synthesized through a multistep process that involves the reaction of 2-methylpropyl hydrazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with acetic anhydride. The final product is obtained by the deprotection of the acetyl group using sodium hydroxide.
Applications De Recherche Scientifique
(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This makes (E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid a potential candidate for the development of anti-inflammatory drugs.
Propriétés
IUPAC Name |
(E)-3-[2-(2-methylpropyl)pyrazol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)7-12-9(5-6-11-12)3-4-10(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRXBWSTCQLDRH-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=CC=N1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2562478.png)
![ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2562479.png)
![3-(4-Bromophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2562482.png)
![1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2562485.png)


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2562488.png)

![2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2562491.png)
![2-[4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]ethanenitrile](/img/structure/B2562492.png)


![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2562496.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2562499.png)